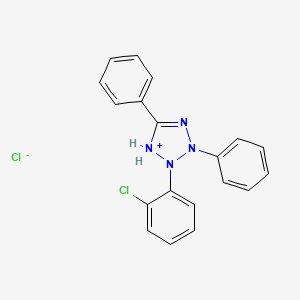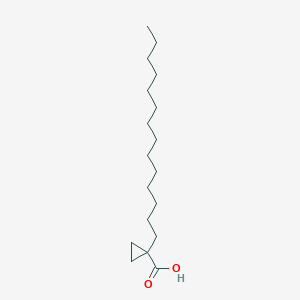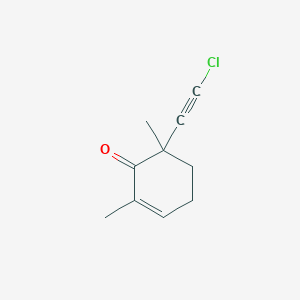
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloroethynyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one typically involves the introduction of a chloroethynyl group to a cyclohexenone derivative. One common method is the reaction of 2,6-dimethylcyclohex-2-en-1-one with a chloroethyne derivative under specific conditions. The reaction may require the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond in the cyclohexenone ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloroethynyl group.
Scientific Research Applications
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The chloroethynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethynylcyclohexanone: Similar structure but lacks the dimethyl groups.
2,6-Dimethylcyclohex-2-en-1-one: Lacks the chloroethynyl group.
Chloroethynylbenzene: Contains a chloroethynyl group but attached to a benzene ring instead of a cyclohexenone ring.
Uniqueness
6-(2-Chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one is unique due to the combination of its chloroethynyl group and the dimethyl-substituted cyclohexenone ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
CAS No. |
73843-29-5 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
6-(2-chloroethynyl)-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H11ClO/c1-8-4-3-5-10(2,6-7-11)9(8)12/h4H,3,5H2,1-2H3 |
InChI Key |
OIXXOMFMRXYBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1=O)(C)C#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


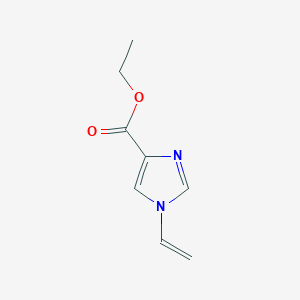
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
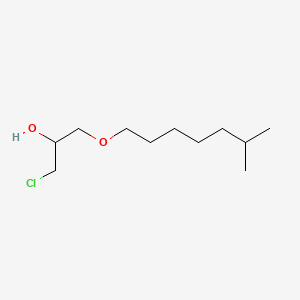
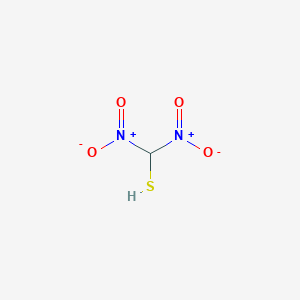
![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
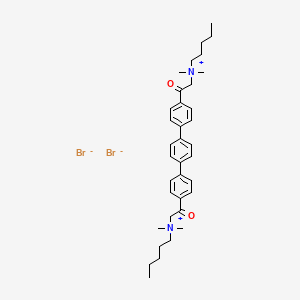



![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
